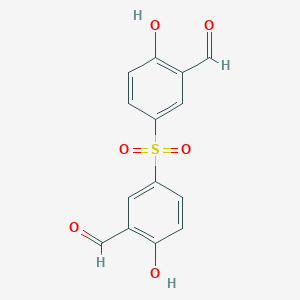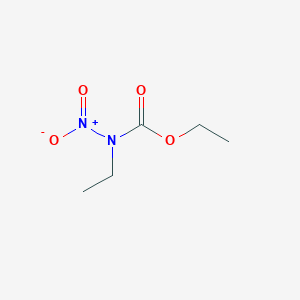![molecular formula C18H34N4O4 B14731031 4,4'-[Hexane-1,6-diylbis(nitrosoimino)]bis(4-methylpentan-2-one) CAS No. 6268-54-8](/img/structure/B14731031.png)
4,4'-[Hexane-1,6-diylbis(nitrosoimino)]bis(4-methylpentan-2-one)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4’-[Hexane-1,6-diylbis(nitrosoimino)]bis(4-methylpentan-2-one) is a complex organic compound characterized by the presence of nitrosoimino groups and ketone functionalities
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-[Hexane-1,6-diylbis(nitrosoimino)]bis(4-methylpentan-2-one) typically involves the reaction of hexane-1,6-diamine with nitrosating agents under controlled conditions. The process may include steps such as:
Nitrosation: Hexane-1,6-diamine is treated with nitrosating agents like sodium nitrite in the presence of an acid to form the nitrosoimino groups.
Ketone Formation: The intermediate product is then reacted with 4-methylpentan-2-one under specific conditions to yield the final compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. This includes precise control of reaction temperatures, pH levels, and the use of catalysts to enhance the efficiency of the process.
Analyse Chemischer Reaktionen
Types of Reactions
4,4’-[Hexane-1,6-diylbis(nitrosoimino)]bis(4-methylpentan-2-one) undergoes various chemical reactions, including:
Oxidation: The nitrosoimino groups can be oxidized to form nitro compounds.
Reduction: Reduction reactions can convert the nitrosoimino groups to amines.
Substitution: The compound can participate in nucleophilic substitution reactions due to the presence of reactive functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles such as amines or thiols can react with the compound under mild conditions.
Major Products Formed
Oxidation: Nitro derivatives of the original compound.
Reduction: Amino derivatives.
Substitution: Various substituted products depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4,4’-[Hexane-1,6-diylbis(nitrosoimino)]bis(4-methylpentan-2-one) has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 4,4’-[Hexane-1,6-diylbis(nitrosoimino)]bis(4-methylpentan-2-one) involves its interaction with molecular targets through its functional groups. The nitrosoimino groups can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The ketone functionalities may also participate in reactions with enzymes and other proteins, influencing their activity and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4,4’-[Hexane-1,6-diylbis(oxy)]bisbenzonitrile
- N,N’-(Hexane-1,6-diyl)bis[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionamide]
Uniqueness
4,4’-[Hexane-1,6-diylbis(nitrosoimino)]bis(4-methylpentan-2-one) is unique due to its combination of nitrosoimino and ketone groups, which confer distinct reactivity and potential applications. Unlike similar compounds, it can undergo a wider range of chemical reactions and has diverse applications in various fields.
Eigenschaften
CAS-Nummer |
6268-54-8 |
|---|---|
Molekularformel |
C18H34N4O4 |
Molekulargewicht |
370.5 g/mol |
IUPAC-Name |
N-(2-methyl-4-oxopentan-2-yl)-N-[6-[(2-methyl-4-oxopentan-2-yl)-nitrosoamino]hexyl]nitrous amide |
InChI |
InChI=1S/C18H34N4O4/c1-15(23)13-17(3,4)21(19-25)11-9-7-8-10-12-22(20-26)18(5,6)14-16(2)24/h7-14H2,1-6H3 |
InChI-Schlüssel |
SUXRTBGZFDSLEU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)CC(C)(C)N(CCCCCCN(C(C)(C)CC(=O)C)N=O)N=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


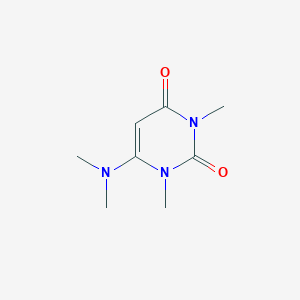
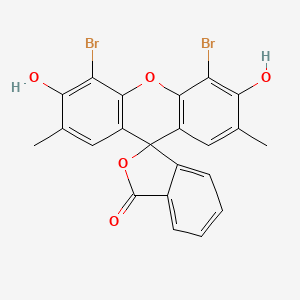
![6-Methyloctahydro-2H-pyrido[1,2-a]pyrazine](/img/structure/B14730980.png)
![Pentyl 3-[(chloroacetyl)amino]benzoate](/img/structure/B14730989.png)




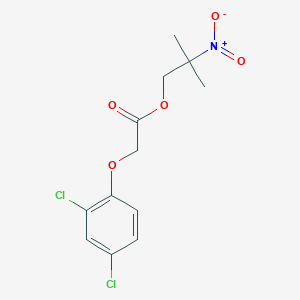

![[(5,6-Dichloro-1h-benzimidazol-2-yl)sulfanyl]acetic acid](/img/structure/B14731035.png)
